Functional Switch from Agonist to Antagonist at D2 Dopamine Receptor
4-(2-(Benzylamino)ethyl)benzene-1,2-diol functions as a dopamine D2 receptor antagonist (IC50 = 99 nM) [1], whereas its unsubstituted parent compound dopamine acts as a D2 agonist. This functional inversion—from agonist to antagonist—represents a fundamental pharmacological transformation achieved through N-benzylation.
| Evidence Dimension | D2 receptor functional activity (agonist vs antagonist) |
|---|---|
| Target Compound Data | IC50 = 99 nM (antagonist) |
| Comparator Or Baseline | Dopamine: D2 agonist (functional class difference) |
| Quantified Difference | Qualitative functional inversion (agonist → antagonist); potency data for direct comparator unavailable in same assay system |
| Conditions | Human dopamine D2 receptor expressed in HEK293 cells coexpressing renilla luciferase-fused GαoA/GFP10-fused Gγ2 (BRET assay) |
Why This Matters
For receptor pharmacology studies requiring D2 antagonism rather than agonism, dopamine and dopamine agonists are functionally inappropriate, making N-benzyldopamine the required tool compound.
- [1] BindingDB. Antagonist activity of 4-(2-(Benzylamino)ethyl)benzene-1,2-diol at human dopamine D2 receptor (IC50 = 99 nM). CHEMBL3797209. Accessed 2025. View Source
